5-Bromo-6-sulfanylpyrimidine-4(3H)-thione
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Overview
Description
5-bromo-6-mercaptopyrimidine-4(3H)-thione: is a heterocyclic compound containing a bromine atom, a mercapto group, and a thione group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-6-mercaptopyrimidine-4(3H)-thione typically begins with pyrimidine derivatives.
Thionation: The thione group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Mercapto Group Introduction: The mercapto group can be introduced through nucleophilic substitution reactions using thiol-containing compounds.
Industrial Production Methods: Industrial production methods for 5-bromo-6-mercaptopyrimidine-4(3H)-thione may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium thiolate, amines, alkoxides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Agents: Derivatives of 5-bromo-6-mercaptopyrimidine-4(3H)-thione have shown potential as antimicrobial agents.
Industry:
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-mercaptopyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the mercapto group play crucial roles in binding to these targets, while the thione group may participate in redox reactions. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
6-mercaptopyrimidine-4(3H)-thione: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-6-mercaptopyrimidine-4(3H)-thione: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-bromo-4(3H)-pyrimidinethione:
Uniqueness: 5-bromo-6-mercaptopyrimidine-4(3H)-thione is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
6303-49-7 |
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Molecular Formula |
C4H3BrN2S2 |
Molecular Weight |
223.1 g/mol |
IUPAC Name |
5-bromo-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H3BrN2S2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) |
InChI Key |
GBRYMZJQXDLLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=S)N1)Br)S |
Origin of Product |
United States |
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